molecular formula C15H12N2O2S2 B303458 3-(4-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone

3-(4-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone

Cat. No. B303458
M. Wt: 316.4 g/mol
InChI Key: OVQGUZGGWJZSBV-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-4-imidazolidinone is a member of imidazolidines.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of 5-imino-4-thioxo-2-imidazolidinone, a category to which the compound belongs, exhibit significant antibacterial and antifungal activities. These compounds, with various aromatic substituents, have been synthesized and tested for their microbial activities, showing promising results against different bacterial and fungal strains. The antimicrobial activity of these derivatives is a key area of interest in scientific research, contributing to the development of new pharmaceutical compounds (Ammar et al., 2016).

Synthesis and Characterization for Biological Activity

The synthesis and characterization of novel compounds containing imidazolidinone, similar to the compound , have been explored. These synthesized compounds have been screened against various bacterial strains, exhibiting moderate to weak antibacterial activity, indicating their potential use in medicinal chemistry (Muhsen et al., 2017).

Electrosynthesis for Biological Activity

The electrogenerated base synthesis of 3-benzyl-5-imino-4-thioxo-2-imidazolidinones has been researched, demonstrating the effectiveness of this method for producing compounds with biological activity. This research opens up new pathways for the synthesis of imidazolidinone derivatives with potential biological applications (Sbei et al., 2015).

Potential in Synthesis of Other Organic Compounds

The compound has shown its utility in the synthesis of other organic compounds, such as 2-alkylthio-3-alkyl-5-arylmethylidene4H-imidazol-4-ones. This demonstrates its versatility as a building block in organic synthesis, contributing to the development of new organic molecules with potential applications in various fields (Sun et al., 2006).

Fungicidal Activities

Some derivatives of 2-alkylthio-5-phenylmethylene-4H-imidazol-4-ones, which are related to the compound , have shown promising fungicidal activities. This finding suggests potential applications of these compounds in agriculture and pharmaceuticals as fungicides (Ding et al., 2004).

Synthesis of Thiazolidinone Derivatives

Research has also focused on the synthesis of novel thiazolidinone derivatives using the compound as a core building block. These derivatives have shown potential in medicinal chemistry, particularly for their antitumor and antiviral activities (Atamanyuk et al., 2014).

properties

Product Name

3-(4-Methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one

InChI

InChI=1S/C15H12N2O2S2/c1-19-11-6-4-10(5-7-11)17-14(18)13(16-15(17)20)9-12-3-2-8-21-12/h2-9H,1H3,(H,16,20)/b13-9-

InChI Key

OVQGUZGGWJZSBV-LCYFTJDESA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/NC2=S

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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